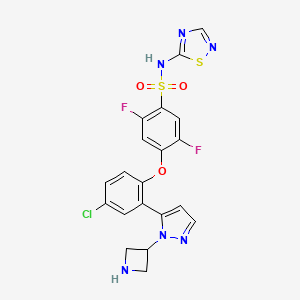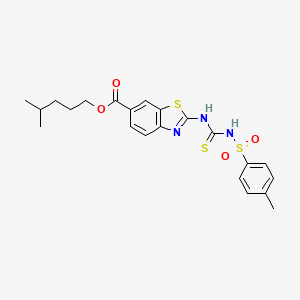
ATP Synthesis-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATP Synthesis-IN-2 is a compound that plays a crucial role in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. ATP is essential for various cellular processes, including metabolism, transport, and signaling. This compound is involved in the catalytic mechanism that drives the formation of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATP Synthesis-IN-2 involves a multi-step process that includes the use of various reagents and catalysts. The synthetic route typically starts with the preparation of adenosine, which is then phosphorylated to form ATP. The reaction conditions often require specific pH levels, temperatures, and the presence of metal ions to facilitate the phosphorylation process.
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors where microorganisms such as yeast or bacteria are cultured under controlled conditions. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
ATP Synthesis-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the transfer of electrons from this compound to an electron acceptor.
Reduction: Involves the gain of electrons by this compound from an electron donor.
Substitution: Involves the replacement of a functional group in this compound with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled pH and temperature conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include phosphorylated derivatives of this compound, which are crucial intermediates in the synthesis of ATP.
Wissenschaftliche Forschungsanwendungen
ATP Synthesis-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various biochemical reactions.
Biology: Plays a crucial role in cellular respiration and energy metabolism.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Used in the production of biofuels and other biotechnological applications.
Wirkmechanismus
ATP Synthesis-IN-2 exerts its effects by facilitating the transfer of phosphate groups to ADP, forming ATP. This process involves the binding of this compound to specific molecular targets, such as the F1 and Fo subunits of ATP synthase. The proton motive force generated across the mitochondrial membrane drives the rotation of these subunits, leading to the synthesis of ATP.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ATP Synthase: Another enzyme involved in ATP synthesis but with a different mechanism of action.
Adenosine Kinase: Catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP).
Polyphosphate Kinase: Involved in the synthesis of polyphosphates from ATP.
Uniqueness
ATP Synthesis-IN-2 is unique in its ability to efficiently catalyze the formation of ATP under specific conditions, making it a valuable tool in both research and industrial applications. Its high specificity and catalytic efficiency distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C27H29N3S |
|---|---|
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
N-[(2-benzylsulfanylquinolin-3-yl)methyl]-1-[4-[(dimethylamino)methyl]phenyl]methanamine |
InChI |
InChI=1S/C27H29N3S/c1-30(2)19-22-14-12-21(13-15-22)17-28-18-25-16-24-10-6-7-11-26(24)29-27(25)31-20-23-8-4-3-5-9-23/h3-16,28H,17-20H2,1-2H3 |
InChI-Schlüssel |
SFWQOTBCGHCKGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)





![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)


